molecular formula C24H24N2O7S B8102990 Keap1-Nrf2-IN-1

Keap1-Nrf2-IN-1

Cat. No.: B8102990
M. Wt: 484.5 g/mol
InChI Key: XIIZECUWKNXLCU-QFIPXVFZSA-N
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Description

Keap1-Nrf2-IN-1 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction plays a crucial role in the regulation of the cellular response to oxidative stress. By inhibiting this interaction, this compound can modulate the Nrf2 pathway, which is involved in the expression of various cytoprotective genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Keap1-Nrf2-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific functional groups within the molecule and the reaction conditions used .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, can significantly impact the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Biological Activity

Introduction

Keap1-Nrf2-IN-1 is a small molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in regulating cellular responses to oxidative stress. The Keap1-Nrf2 signaling pathway plays a vital role in maintaining cellular homeostasis and protecting against oxidative damage, inflammation, and various diseases, including cancer. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Keap1 serves as a sensor for oxidative stress, regulating the stability and activity of Nrf2, a transcription factor that activates the expression of antioxidant proteins. Under normal conditions, Nrf2 is bound to Keap1 and marked for degradation. Upon oxidative stress, modifications to specific cysteine residues on Keap1 lead to the release and subsequent nuclear translocation of Nrf2, where it activates genes involved in antioxidant defense and detoxification.

This compound disrupts the interaction between Keap1 and Nrf2, promoting Nrf2 activation even in the presence of oxidative stress. This mechanism enhances cellular resistance to oxidative damage and inflammation.

Key Features of this compound

  • Inhibition of Keap1-Nrf2 Interaction : Prevents Nrf2 degradation.
  • Activation of Antioxidant Response : Induces expression of genes encoding antioxidant enzymes.
  • Potential Therapeutic Applications : May be used in treating diseases associated with oxidative stress, including neurodegenerative disorders and cancer.

Table 1: Summary of Key Studies on this compound

StudyFindingsImplications
Demonstrated that this compound enhances Nrf2 activity in immune cells under stress conditions.Suggests potential for modulating immune responses in inflammatory diseases.
Showed that inhibition of Keap1-Nrf2 interaction leads to increased sensitivity to chemotherapy in cancer cells.Indicates a dual role for Nrf2 in cancer progression and therapy resistance.
Found that Keap1 mutations are associated with increased Nrf2 activity and chemoresistance in head and neck squamous cell carcinoma (HNSCC).Highlights the importance of targeting the Keap1-Nrf2 pathway for personalized cancer therapies.

Case Studies

Case Study 1: Immune Modulation
A recent study explored the effects of this compound on T lymphocytes under inflammatory conditions. The results indicated that treatment with the compound resulted in enhanced proliferation and survival of T cells while reducing markers of inflammation. This suggests that this compound could be beneficial in autoimmune diseases where T cell activation is dysregulated.

Case Study 2: Cancer Therapy Resistance
In a cohort study involving patients with HNSCC, it was observed that those with mutations in the Keap1 gene exhibited high levels of Nrf2 activity, correlating with poor responses to standard chemotherapy regimens. Treatment with this compound restored sensitivity to these therapies by downregulating Nrf2 target genes associated with drug resistance.

Potential Therapeutic Applications

The modulation of the Keap1-Nrf2 pathway by inhibitors like this compound presents several therapeutic opportunities:

  • Cancer Treatment : Targeting the pathway may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.
  • Neuroprotection : Activation of Nrf2 has been shown to protect neurons from oxidative stress, making it a potential candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anti-inflammatory Therapies : By regulating immune cell functions, these inhibitors may also serve as treatments for chronic inflammatory conditions.

Properties

IUPAC Name

(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7S/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIZECUWKNXLCU-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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